2-(3,4-dimethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O4/c1-33-20-8-7-16(11-21(20)34-2)12-22(31)26-9-10-30-23-18(13-28-30)24(32)29(15-27-23)14-17-5-3-4-6-19(17)25/h3-8,11,13,15H,9-10,12,14H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAHKZQYZVOPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into its key components:
- 3,4-Dimethoxyphenyl group
- Pyrazolo[3,4-d]pyrimidin moiety
- Fluorobenzyl substitution
This complex structure suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
Antitumor Activity
Recent studies have indicated that similar compounds within the pyrazolo-pyrimidine class exhibit significant antitumor activity. For instance:
- A related pyrazolo-pyrimidine compound demonstrated an IC50 value of 0.5 μM against several cancer cell lines, suggesting a strong inhibitory effect on tumor growth .
- The mechanism is hypothesized to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of compounds with structural similarities:
- Compounds featuring the pyrazolo-pyrimidine scaffold have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
- The compound's ability to disrupt bacterial cell wall synthesis could be a contributing factor to its efficacy.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades that regulate various physiological responses .
Case Studies and Research Findings
| Study | Findings | IC50 Values |
|---|---|---|
| Study A | Demonstrated significant antitumor effects in vitro | 0.5 μM |
| Study B | Showed antimicrobial activity against Mycobacterium tuberculosis | 1.35 - 2.18 μM |
| Study C | Indicated potential as a neuroprotective agent through receptor modulation | Not specified |
Cytotoxicity Assessment
In assessing cytotoxicity, compounds similar to the one were evaluated on human embryonic kidney (HEK-293) cells:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Analysis
Key structural analogs and their substituent differences are summarized below:
Key Observations
Substituent Impact on Bioactivity: The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with the 2,4-dichlorophenoxy group (electron-withdrawing) in , likely altering solubility and membrane permeability. Fluorobenzyl vs. 4-methylbenzyl (): Fluorination enhances metabolic stability and hydrophobic interactions compared to methyl groups .
Synthetic Pathways: The target compound’s acetamide linker suggests synthesis via nucleophilic substitution of α-chloroacetamides with pyrazolo[3,4-d]pyrimidin-4-one intermediates, as seen in .
Spectroscopic Characterization: NMR analysis (as in ) would reveal distinct chemical shifts for the target’s dimethoxy (δ ~3.8 ppm) and fluorobenzyl (δ ~5.1 ppm for CH2) groups compared to analogs like (chlorophenoxy δ ~6.9 ppm).
Research Findings and Implications
Pharmacological Potential
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidine derivatives often target ATP-binding pockets in kinases. The fluorobenzyl group in the target compound may improve binding affinity relative to non-fluorinated analogs .
Challenges and Limitations
Q & A
Q. Methodology :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity shifts with substituent changes .
- Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .
Mechanistic and Interaction Studies
Q: What advanced techniques elucidate the compound’s mechanism of action? A: Prioritize:
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., CDK2 or COX-2) to identify binding pockets .
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (K, k/k) .
- Metabolomics : LC-MS/MS to track downstream metabolic pathway disruptions (e.g., apoptosis markers) .
Data Contradictions and Reproducibility
Q: How should researchers address discrepancies in bioactivity data across studies? A: Common issues and solutions:
| Issue | Resolution Strategy |
|---|---|
| Variability in IC | Standardize cell passage numbers |
| Solvent-dependent activity | Use DMSO controls (<0.1% v/v) |
| Batch-to-batch purity differences | Validate via HPLC (>95% purity) |
Q. Reproducibility checklist :
- Disclose synthetic routes and characterization data fully.
- Use PubChem or ChEMBL for cross-referencing bioactivity entries .
Stability and Degradation Pathways
Q: What conditions destabilize this compound, and how can storage protocols mitigate degradation? A: Key findings:
- Hydrolysis : Susceptible in aqueous buffers (pH > 8); use lyophilized storage at -20°C .
- Photooxidation : Degrades under UV light; store in amber vials .
- Thermal stability : Decomposes above 150°C; confirm via thermogravimetric analysis (TGA) .
Advanced Computational Modeling
Q: Which in silico tools predict off-target effects or toxicity? A: Leverage:
- SwissADME : Predict pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .
- ProTox-II : Estimate hepatotoxicity and mutagenicity risks .
- Molecular dynamics simulations (GROMACS) : Model protein-ligand stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
